4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide (abbreviated as FMTB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of protein kinase CK2. This enzyme is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of CK2 by this compound may lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects such as inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of CK2 activity. It has also been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide in lab experiments is its potential as a selective anticancer agent with low toxicity towards normal cells. This makes it a promising candidate for further development as a cancer therapy. However, one of the limitations is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research involving 4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide. One direction is to further study its mechanism of action and its potential as an inhibitor of protein kinase CK2. Another direction is to investigate its potential use in combination with other anticancer agents for synergistic effects. Additionally, further studies are needed to optimize its formulation and improve its solubility for better bioavailability and efficacy.
Synthesemethoden
4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide can be synthesized by reacting 4-fluoro-2-(trifluoromethyl)benzoic acid with 3-methoxy-1H-1,2,4-triazole-5-amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) under appropriate reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. It has been shown to exhibit anticancer activity against various types of cancer cells such as breast cancer, lung cancer, and prostate cancer cells. This compound has also been studied for its potential use as an inhibitor of protein kinase CK2, which is a target for cancer therapy.
Eigenschaften
IUPAC Name |
4-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N4O2/c1-21-10-17-9(18-19-10)16-8(20)6-3-2-5(12)4-7(6)11(13,14)15/h2-4H,1H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBKGCHPKFWLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=N1)NC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.